molecular formula C11H17N B073586 N,N-dimethyl-3-phenylpropan-1-amine CAS No. 1199-99-1

N,N-dimethyl-3-phenylpropan-1-amine

Cat. No.: B073586
CAS No.: 1199-99-1
M. Wt: 163.26 g/mol
InChI Key: NMXXDRKTOJAAQS-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C11H17N. It is a tertiary amine with a phenyl group attached to the third carbon of a propane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

“1-Dimethylamino-3-phenylpropane” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

N,N-dimethyl-3-phenylpropan-1-amine can be synthesized through several methods. One common synthetic route involves the reduction of dimethylamides using lithium aluminum hydride (LiAlH4) in an anhydrous tetrahydrofuran (THF) environment . Another method involves the hydrolysis of cyano intermediates to produce 1-phenyl-3-dimethylaminopropane derivatives .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials.

Chemical Reactions Analysis

N,N-dimethyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents, reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an agonist at the μ-opioid receptor, leading to analgesic effects. Additionally, it may inhibit norepinephrine reuptake, contributing to its antidepressant properties . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-dimethyl-3-phenylpropan-1-amine can be compared with other similar compounds, such as:

    1-Dimethylamino-2-phenylpropane: This compound has a similar structure but with the phenyl group attached to the second carbon.

    1-Dimethylamino-3-phenylbutane: This compound has an additional carbon in the chain, making it a butane derivative.

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

N,N-dimethyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXXDRKTOJAAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152620
Record name 1-Dimethylamino-3-phenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-99-1
Record name N,N-Dimethylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dimethylamino-3-phenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylamino-3-phenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with argon atmosphere. Into the flask, iron complex A (1.0 mg, 0.002 mmol) was admitted as catalyst and dissolved in toluene (0.5 mL). To the solution, 1,2-bis(dimethylsilyl)benzene (475 μL) was added through a syringe, and N,N-dimethyl-3-phenylpropanamide (177 mg, 1.0 mmol) was added. The solution was stirred at 100° C. for 30 minutes. Toluene was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (10/1) as developing solvent, obtaining N,N-dimethyl-3-phenylpropylamine (159 mg, 0.83 mmol, 83%). The results are shown as Entry 4 in Table 5. The resulting amine was identified for geometry by 1H and 13C-NMR spectroscopy and IR spectroscopy.
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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